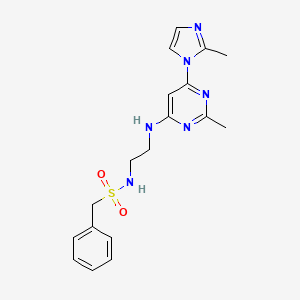

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2S/c1-14-22-17(12-18(23-14)24-11-10-19-15(24)2)20-8-9-21-27(25,26)13-16-6-4-3-5-7-16/h3-7,10-12,21H,8-9,13H2,1-2H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCFANVDJAQNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNS(=O)(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds containing an imidazole ring, such as this one, have a broad range of biological activities and can interact with various biological targets.

Mode of Action

Imidazole-containing compounds are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities

Result of Action

Given the diverse biological activities of imidazole derivatives, the specific effects of this compound would likely depend on the biological context and the specific targets it interacts with.

Biological Activity

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Pyrimidine ring : Contributes to the compound's interaction with biological targets.

- Imidazole moiety : Known for its role in various biological processes.

- Methanesulfonamide group : Often linked to enhanced solubility and bioavailability.

The compound exhibits multiple mechanisms of action, primarily through inhibition of specific enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit protein kinases, which are crucial for cell proliferation and survival.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against β-coronaviruses. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising structure for developing selective inhibitors against these viruses .

In vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on target enzymes. For instance, a study reported a four-fold increase in potency against CSNK2A2 when compared to related compounds .

Comparative Analysis of Similar Compounds

To better understand the efficacy of this compound, a comparative analysis with similar compounds is essential.

| Compound Name | Target Enzyme | Potency (IC50) | Remarks |

|---|---|---|---|

| Compound A | CSNK2A2 | 50 nM | High selectivity |

| Compound B | CSNK2A1 | 200 nM | Moderate activity |

| N-(2... | CSNK2A2 | 12.5 nM | Superior potency |

Metabolic Stability

Metabolic stability studies have shown that while the compound is moderately stable in liver microsomes, modifications to its structure can enhance stability without significantly affecting potency . This balance is crucial for developing therapeutics that require prolonged action within the body.

Scientific Research Applications

Anticancer Applications

One of the most significant applications of this compound is its potential as an anticancer agent. Research has demonstrated that derivatives of similar structures exhibit notable antitumor activities. For instance, compounds with sulfonamide groups have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

- In Vitro Studies : A study conducted by the National Cancer Institute (NCI) evaluated the anticancer efficacy of related compounds, revealing promising results against several human tumor cell lines. These compounds exhibited significant mean growth inhibition values, indicating their potential as therapeutic agents against cancer .

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell survival. For example, compounds targeting the c-KIT kinase have shown effectiveness against gastrointestinal stromal tumors (GIST), which are driven by mutations in this receptor tyrosine kinase .

Antimicrobial Properties

Beyond its anticancer applications, N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide may also possess antimicrobial properties. The imidazole and pyrimidine rings are known for their biological activity against various pathogens.

Research Findings

- Antibacterial Activity : Similar compounds have demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be explored further for its potential as an antimicrobial agent .

- Mechanism of Action : The antimicrobial effects are believed to arise from the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism, leading to cell death.

Potential in Treating Specific Diseases

The structural characteristics of this compound make it a candidate for treating diseases associated with c-KIT mutations and other targets involved in cancer progression.

Clinical Relevance

The ongoing research into similar compounds indicates that they may serve as valuable therapeutic agents for conditions such as:

- Gastrointestinal stromal tumors

- Systemic mastocytosis

- Certain forms of acute myeloid leukemia (AML)

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogues include sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis:

Functional Group Impact

- Pyrimidine-Imidazole System : The target compound’s pyrimidine ring substituted with imidazole distinguishes it from simpler heterocycles like benzoxazole or pyridine-pyrimidine hybrids . This system may mimic ATP-binding pockets in kinases.

- Substituent Effects : The 2-methyl group on the imidazole (target compound) could reduce metabolic degradation compared to unsubstituted imidazoles .

Limitations and Notes

- Data Scarcity : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogues.

- Computational Relevance : Tools like SHELX may aid in crystallographic studies to resolve its 3D conformation and binding modes.

- Synthetic Complexity : The multi-heterocyclic architecture likely requires advanced synthetic strategies, contrasting with simpler sulfonamides .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the synthesis of this compound?

Answer:

The synthesis typically involves coupling a pyrimidin-4-ylamine intermediate with a sulfonamide precursor. Key steps include:

- Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation under anhydrous conditions (e.g., DMF as solvent) .

- Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., amine activation) to minimize side reactions.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., using ethanol/water) yields high-purity product (>98% HPLC) .

- Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of sulfonamide precursor) and reaction time (12–24 hours) to maximize efficiency.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : Use deuterated DMSO (DMSO-d6) to resolve exchangeable protons (e.g., NH groups at δ 11.55 ppm) and confirm regiochemistry. ¹H and ¹³C NMR should match predicted splitting patterns .

- LCMS/HRMS : Electrospray ionization (ESI) in positive mode verifies molecular weight (e.g., observed m/z 392.2 vs. calculated 392.18) .

- HPLC purity : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients ensure >98% purity .

Advanced: How can discrepancies in NMR or crystallographic data be resolved during structural validation?

Answer:

- For NMR contradictions :

- Perform 2D experiments (COSY, HSQC, HMBC) to assign ambiguous proton environments (e.g., overlapping aromatic signals).

- Compare experimental shifts with density functional theory (DFT)-calculated chemical shifts .

- For crystallographic ambiguities :

Advanced: What strategies are effective for elucidating the crystal structure of this compound?

Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution single-crystal X-ray diffraction.

- Structure solution : Employ SHELXT for direct methods or SHELXD for dual-space algorithms if heavy atoms are present .

- Refinement : Apply anisotropic displacement parameters and restraints for flexible groups (e.g., methylimidazole) in SHELXL .

- Validation : Check R-factor convergence (R1 < 0.05) and residual electron density (<0.3 eÅ⁻³) .

Advanced: How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

- Core modifications :

- Vary substituents on the pyrimidine ring (e.g., 2-methyl vs. trifluoromethyl) to assess steric/electronic effects on target binding .

- Replace the phenylmethanesulfonamide group with bioisosteres (e.g., benzamide) to probe solubility and potency .

- Assay design :

- Use surface plasmon resonance (SPR) for binding affinity (KD) measurements.

- Conduct enzymatic inhibition assays (IC50) under physiological pH and temperature .

Advanced: What protocols ensure stability assessment of this compound under physiological conditions?

Answer:

- Accelerated stability studies :

- Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes (37°C) for 24–72 hours .

- Monitor degradation via LCMS (e.g., loss of parent peak at m/z 392.2) and quantify metabolites.

- Photostability : Expose to UV light (320–400 nm) and analyze by HPLC for photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.